![molecular formula C12H17NO2S B2904600 1-(Ethylsulfonyl)-3-phenylpyrrolidine CAS No. 1226427-35-5](/img/structure/B2904600.png)
1-(Ethylsulfonyl)-3-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve experimental studies or computational modeling .Physical And Chemical Properties Analysis
This involves the study of properties like solubility, melting point, boiling point, optical activity, and others. It may also involve studying the compound’s behavior under various conditions .Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis (RA)
“1-(Ethylsulfonyl)-3-phenylpyrrolidine” is a key component in the synthesis of Baricitinib , a drug approved for the treatment of moderate to severe rheumatoid arthritis in adults. It has shown efficacy in reducing joint pain, swelling, and inflammation, providing relief for patients who have not responded well to other disease-modifying antirheumatic drugs (DMARDs) .
Juvenile Idiopathic Arthritis (JIA)
Research into the efficacy and safety of Baricitinib, which includes “1-(Ethylsulfonyl)-3-phenylpyrrolidine” in its structure, extends to children and adolescents with JIA. This form of arthritis affects individuals under the age of 16, and the compound’s role in the medication could offer a new avenue for treatment .
Psoriatic Arthritis (PsA)
Psoriatic arthritis, characterized by joint inflammation and skin involvement, may also benefit from treatments derived from “1-(Ethylsulfonyl)-3-phenylpyrrolidine”. The compound’s properties could contribute to the development of effective therapies for this autoimmune condition .
Ankylosing Spondylitis (AS)
The potential application of “1-(Ethylsulfonyl)-3-phenylpyrrolidine” in treating ankylosing spondylitis is under investigation. This type of arthritis primarily affects the spine, and the compound could play a role in new treatments aimed at alleviating symptoms .
Systemic Lupus Erythematosus (SLE)
Preliminary studies suggest that derivatives of “1-(Ethylsulfonyl)-3-phenylpyrrolidine” may have therapeutic potential in systemic lupus erythematosus. This chronic autoimmune disease can affect multiple organs and systems, and the compound’s application in medication could lead to improved patient outcomes .
Atopic Dermatitis
Ongoing research into the use of “1-(Ethylsulfonyl)-3-phenylpyrrolidine” for atopic dermatitis is promising. This chronic inflammatory skin condition could be better managed with new treatments derived from the compound, offering relief from itchy, red, and inflamed skin .
COVID-19 Treatment
The compound has been investigated as a potential treatment for COVID-19, particularly in combination with other medications. Studies suggest that it may help reduce inflammation associated with severe cases of the virus, highlighting its versatility in medical applications .
Alopecia Areata
Lastly, “1-(Ethylsulfonyl)-3-phenylpyrrolidine” has shown promise in the treatment of alopecia areata, an autoimmune condition that causes hair loss. Its role in the development of Baricitinib could lead to effective treatments for this challenging condition .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-3-phenylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-16(14,15)13-9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWZEXSGWGBJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)-3-phenylpyrrolidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.